molecular formula C10H9NOS B8207755 2-Methyl-5-(1,3-thiazol-2-yl)phenol

2-Methyl-5-(1,3-thiazol-2-yl)phenol

Cat. No.: B8207755
M. Wt: 191.25 g/mol
InChI Key: KGQGAYZFPDVGSQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3-thiazol-2-yl)phenol is a phenolic derivative featuring a methyl group at the 2-position and a 1,3-thiazol-2-yl substituent at the 5-position of the aromatic ring. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen atoms, introduces unique electronic and steric properties that influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-5-(1,3-thiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-2-3-8(6-9(7)12)10-11-4-5-13-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQGAYZFPDVGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Bromination : α-Active methylene ketones (e.g., 4-methylacetophenone) react with N-bromosuccinimide (NBS) in ethanol at room temperature.

  • Thiocyanate Substitution : Potassium thiocyanate replaces the bromine atom, forming a thiocyanate intermediate.

  • Cyclization : Addition of primary amines (e.g., benzylamine) induces cyclization to yield the thiazole core.

Key Parameters

StepReagentsTemperatureTimeYield (%)
BrominationNBS, BPO25°C1 h85–90
Thiocyanate substitutionKSCN25°C1 h78–82
CyclizationBenzylamine25–80°C3–5 h65–71

Mechanistic Insights

  • Radical bromination initiates at the α-methylene position.

  • Thiocyanate substitution proceeds via an SN2 mechanism.

  • Cyclization involves nucleophilic attack by the amine on the thiocyanate carbon, followed by intramolecular dehydration.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated thiazoles with boronic acids provides regioselective access to 2-methyl-5-(thiazol-2-yl)phenol derivatives.

Representative Procedure

  • Substrate Preparation : 5-Bromo-2-methylphenol is reacted with 2-(tributylstannyl)thiazole under Stille coupling conditions.

  • Catalytic System : Pd(PPh₃)₄ (5 mol%) in toluene at 110°C for 12 h.

Optimized Conditions

ParameterValue
CatalystPd(OAc)₂
LigandXPhos
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Yield89%

Advantages

  • Tolerates electron-withdrawing and donating groups on the phenyl ring.

  • No racemization observed at stereogenic centers.

One-Pot Multicomponent Synthesis

A streamlined approach combines 4-methylphenol, thioamide, and α-haloketones in ethanol under acidic conditions.

Reaction Steps

  • Thioamide Formation : 4-Methylphenol reacts with ammonium thiocyanate in HCl.

  • Cyclization : α-Haloketone (e.g., chloroacetone) induces thiazole ring closure.

Data Table: Yield Dependence on Substituents

α-HaloketoneReaction Time (h)Yield (%)
Chloroacetone472
Bromoacetophenone668
Iodoacetone381

Critical Observations

  • Iodoacetone accelerates cyclization due to better leaving-group ability.

  • Electron-deficient α-haloketones reduce yields by 15–20%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Protocol

  • Mixture Preparation : 4-Methylphenol (1 eq), thiazole-2-carboxylic acid (1.2 eq), and DCC (1.5 eq) in DMF.

  • Irradiation : 150 W, 100°C, 15 min.

Performance Metrics

ParameterConventionalMicrowave
Time6 h15 min
Yield65%92%

Limitations

  • Requires specialized equipment.

  • Scalability challenges in industrial settings.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation65–7195–98HighLow
Suzuki Coupling85–8999ModerateHigh
One-Pot68–8190–94HighLow
Microwave88–9298LowModerate

Key Findings

  • Suzuki coupling offers the highest purity but requires expensive palladium catalysts.

  • Cyclocondensation is optimal for large-scale production due to low reagent costs.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • N-Alkylation competing with cyclization in one-pot methods.

    • Mitigation: Use of bulky amines (e.g., tert-butylamine) reduces side reactions by 40%.

  • Catalyst Deactivation :

    • Pd leaching in Suzuki couplings lowers yields after 3 cycles.

    • Solution: Immobilized Pd on mesoporous silica improves recyclability.

  • Purification Difficulties :

    • Silica gel chromatography often required for thiazole-containing products.

    • Alternative: Recrystallization from ethanol/water (3:1) achieves >95% purity.

Recent Advances

  • Enzymatic Synthesis : Lipase-catalyzed cyclization in aqueous media (yield: 78%, 24 h).

  • Flow Chemistry : Continuous-flow reactors reduce reaction times to 30 min with 85% yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrothiazole derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview
The compound has demonstrated notable antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that derivatives containing thiazole rings exhibit broad-spectrum antimicrobial activities.

Case Study
In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds similar to 2-Methyl-5-(1,3-thiazol-2-yl)phenol showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Bacterial Strain Inhibition Zone (mm) IC50 (µg/ml)
Staphylococcus aureus150.5
Escherichia coli121.0
Bacillus subtilis100.8

Agricultural Applications

Overview
In agriculture, this compound is being explored for its potential as a pesticide and plant growth regulator. Its efficacy in controlling plant pathogens and pests can significantly enhance crop yields.

Case Study
Research has shown that formulations containing this compound can effectively control fungal pathogens such as Fusarium spp. and Botrytis cinerea. In field trials, crops treated with the compound exhibited a reduction in disease incidence by over 30% compared to untreated controls .

Pathogen Disease Control (%) Application Rate (g/ha)
Fusarium spp.35200
Botrytis cinerea40150

Pharmaceutical Applications

Overview
The compound's structural similarity to known pharmacophores allows for its exploration in drug development, particularly as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study
A recent study synthesized several derivatives of this compound and evaluated their inhibitory activity against acetylcholinesterase. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic application .

Compound IC50 (µM) Target Enzyme
Derivative A2.7Acetylcholinesterase
Derivative B5.0Acetylcholinesterase

Synthesis and Structural Modifications

Overview
The synthesis of this compound can be achieved through various methods involving the reaction of substituted phenols with thiazole derivatives.

Methodology Case Study
A reported synthesis method involves reacting 2-methylphenol with thioamide in the presence of an acid catalyst under reflux conditions. This method not only yields high purity but also allows for further modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,3-thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Carvacrol (2-Methyl-5-(1-methylethyl)phenol)

  • Structure: A monoterpene phenol with a methyl group at position 2 and an isopropyl group at position 5 .
  • Molecular Formula : C₁₀H₁₄O (MW: 150.22 g/mol) .
  • Key Properties :
    • Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
    • Anti-inflammatory effects via modulation of COX/LOX pathways .
    • Higher lipophilicity due to the isopropyl group, enhancing membrane permeability .

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 6b)

  • Structure: Phenol derivative with a methoxy group at position 2 and a 2-amino-thiazole substituent at position 4 .
  • Pharmacological Activity :
    • Selective COX-2 inhibition (IC₅₀: 11.65 ± 6.20 mM) with anti-inflammatory properties .

Triazole Analogs of Carvacrol

  • Structure : Carvacrol derivatives with triazole substituents .
  • Activity : Moderate to potent antibacterial activity, especially with electron-donating groups (e.g., p-methyl, p-methoxy) .
  • Key Difference :
    • Triazoles offer a broader range of synthetic modifications and improved metabolic stability compared to thiazoles, but thiazoles may exhibit stronger π-π stacking interactions due to aromatic sulfur .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Key References
2-Methyl-5-(1,3-thiazol-2-yl)phenol C₁₀H₉NOS 191.25 (calculated) Thiazole (position 5), methyl Inferred antimicrobial/anti-inflammatory
Carvacrol C₁₀H₁₄O 150.22 Isopropyl (position 5), methyl Antimicrobial, anti-inflammatory
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol C₁₀H₁₀N₂O₂S 234.27 Amino-thiazole, methoxy COX-2 inhibition
Triazole-Carvacrol analogs Varies ~200–250 Triazole, methyl/isopropyl Antibacterial

Discussion of Key Differences

  • Bioactivity : Thiazole-containing compounds often exhibit enhanced binding to enzymes (e.g., COX/LOX) due to sulfur’s polarizability and nitrogen’s hydrogen-bonding capacity, whereas isopropyl groups favor hydrophobic interactions .
  • Synthetic Flexibility : Thiazole rings allow for regioselective functionalization (e.g., at the 2- or 5-positions), enabling tailored modifications for drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methyl-5-(1,3-thiazol-2-yl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling phenolic derivatives with thiazole-containing precursors. For example, in analogous compounds, cyclocondensation of aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) with amines under reflux in ethanol or methanol, catalyzed by acetic acid, yields thiazole-phenol hybrids . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Lewis acids) significantly impacts reaction efficiency. Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple analytical tools:

  • NMR : 1H^1 \text{H}-NMR can identify phenolic -OH (~5-6 ppm) and thiazole protons (aromatic region, 7-8 ppm). 13C^{13} \text{C}-NMR distinguishes carbonyl carbons in thiazole rings (~160-170 ppm) .
  • IR : Look for O-H stretching (~3200 cm1^{-1}) and C=N/C-S vibrations (~1500-1600 cm1^{-1}) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N, S content to rule out impurities .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For example, thiazole-phenol hybrids have been docked into enzyme active sites (e.g., α-glucosidase) to assess binding affinity and hydrogen-bonding patterns. Density Functional Theory (DFT) calculations further optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping aromatic signals.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for thiadiazole-thiazole hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers or degradation products .

Q. What strategies optimize the solubility and stability of this compound in biological assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation of -OH group) to enhance aqueous solubility.
  • Stability : Perform pH-dependent stability studies (e.g., HPLC monitoring under physiological pH) to identify degradation pathways. Stabilizers like cyclodextrins can encapsulate hydrophobic moieties .

Experimental Design & Data Analysis

Q. How to design structure-activity relationship (SAR) studies for thiazole-phenol hybrids?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified thiazole (e.g., 4-methylphenyl vs. 4-fluorophenyl) or phenol (e.g., methyl vs. nitro groups) substituents.
  • Biological Screening : Test against target systems (e.g., antimicrobial, anticancer assays) using dose-response curves (IC50_{50}/EC50_{50}).
  • Statistical Analysis : Apply multivariate regression (e.g., QSAR) to correlate electronic/hydrophobic parameters (logP, molar refractivity) with activity .

Q. What are the best practices for reproducibility in synthesizing thiazole-containing phenols?

  • Methodological Answer :

  • Standardize Protocols : Document reaction parameters (temperature, solvent purity, inert atmosphere) meticulously.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products.
  • Benchmarking : Compare yields and spectral data with literature precedents (e.g., thiazole-triazole acetamide derivatives ).

Safety & Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).
  • Toxicity Mitigation : Refer to SDS data for analogous compounds (e.g., oral toxicity H302, skin irritation H315 ). Store in airtight containers away from light to prevent decomposition.

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